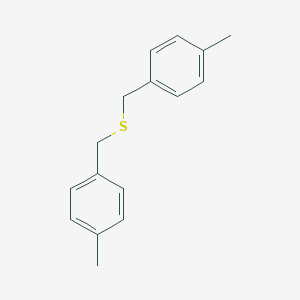

Sulfide, bis(4-methylbenzyl)-

Description

The exact mass of the compound Sulfide, bis(4-methylbenzyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151812. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sulfide, bis(4-methylbenzyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfide, bis(4-methylbenzyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

13250-88-9 |

|---|---|

Molecular Formula |

C16H18S |

Molecular Weight |

242.4 g/mol |

IUPAC Name |

1-methyl-4-[(4-methylphenyl)methylsulfanylmethyl]benzene |

InChI |

InChI=1S/C16H18S/c1-13-3-7-15(8-4-13)11-17-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |

InChI Key |

KGBYNVUSDGMXEO-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CSCC2=CC=C(C=C2)C |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC2=CC=C(C=C2)C |

Other CAS No. |

13250-88-9 |

Origin of Product |

United States |

The Significance of Diaryl Sulfides in Contemporary Chemical Research

Diaryl sulfides, characterized by a sulfur atom linked to two aryl groups, are not merely a chemical curiosity; they are integral components in a multitude of research areas. Their prevalence stems from their unique structural and electronic properties, which make them valuable in medicinal chemistry, materials science, and organic synthesis.

In the realm of medicinal chemistry , the diaryl sulfide (B99878) scaffold is found in numerous biologically active molecules and pharmaceutical drugs. sioc-journal.cnnanomaterchem.com These compounds have shown potential in the treatment of a wide range of diseases, including cancer, HIV, and neurodegenerative disorders like Alzheimer's and Parkinson's disease. nanomaterchem.combeilstein-journals.org The sulfur atom and the nature of the aryl substituents can be tailored to modulate the compound's biological activity, making them a versatile platform for drug discovery.

Materials science also benefits from the properties of diaryl sulfides. They are used as building blocks for high-performance polymers and advanced materials due to their thermal stability and mechanical strength. vulcanchem.comrsc.org Furthermore, their unique electronic properties make them suitable for applications in organic electronics. rsc.org

In organic synthesis , diaryl sulfides serve as important intermediates. researchgate.net The carbon-sulfur bond can be strategically cleaved or transformed, allowing for the synthesis of complex molecular architectures. rsc.org Numerous synthetic methodologies have been developed for the efficient construction of diaryl sulfides, often employing transition metal catalysis to form the C-S bond. nanomaterchem.comacs.orgorganic-chemistry.org These methods aim to overcome challenges such as the use of foul-smelling thiols and harsh reaction conditions. sioc-journal.cnnanomaterchem.com The development of odorless and more environmentally friendly synthetic routes is an active area of research. rsc.org

An Overview of Bis 4 Methylbenzyl Sulfide: a Compound of Academic Interest

Bis(4-methylbenzyl) sulfide (B99878), with the chemical formula C₁₆H₁₈S, is a symmetrical diaryl sulfide where two 4-methylbenzyl groups are attached to a central sulfur atom. chemsynthesis.com Its structure and properties have made it a subject of academic inquiry, particularly in the context of synthetic methodology and structural analysis.

Synthesis and Properties

The synthesis of bis(4-methylbenzyl) sulfide has been reported through various methods. A common approach involves the reaction of 4-methylbenzyl chloride with a sulfur source, such as sodium sulfide hydrate, often in the presence of a phase transfer catalyst to facilitate the reaction. prepchem.com Another route involves the reaction of 4-tolylmethanethiol with 4-methylbenzylchloride. google.com The compound is typically obtained as a colorless or slightly yellowish-white crystalline solid with a melting point in the range of 74-78 °C. prepchem.comgoogle.com

Table 1: Physical and Chemical Properties of Bis(4-methylbenzyl) Sulfide

| Property | Value | Reference |

|---|---|---|

| CAS Number | 13250-88-9 | prepchem.com |

| Molecular Formula | C₁₆H₁₈S | chemsynthesis.com |

| Melting Point | 74-78 °C | prepchem.comgoogle.com |

| Appearance | Colorless to slightly yellowish-white crystals | prepchem.com |

The structure of bis(4-methylbenzyl) sulfide has been characterized using various spectroscopic techniques. For instance, ¹H-NMR spectroscopy reveals characteristic signals for the aromatic protons and the methylene (B1212753) protons adjacent to the sulfur atom, as well as the methyl protons of the tolyl groups. google.com

Research Trajectories and Future Perspectives for Bis 4 Methylbenzyl Sulfide

Direct Synthetic Routes from 4-Methylbenzyl Precursors

Direct synthetic methods provide efficient and straightforward pathways to bis(4-methylbenzyl) sulfide, primarily utilizing readily available 4-methylbenzyl precursors. These routes are often characterized by their operational simplicity and good yields.

Utilization of Hydrogen Sulfide and Aqueous Sulfide Sources

A prominent method for the synthesis of bis(4-methylbenzyl) sulfide involves the reaction of 4-methylbenzyl chloride with an aqueous solution of sodium sulfide hydrate. prepchem.com This reaction is typically facilitated in a biphasic system, often with the aid of a phase transfer catalyst to enhance the reaction rate and yield. prepchem.com The use of hydrogen sulfide, often absorbed in an aqueous alkanolamine solution like methyl-diethanolamine (MDEA), presents another viable route, particularly for analogous structures like bis(4-chlorobenzyl) sulfide. nitrkl.ac.innitrkl.ac.in This approach is positioned as a greener alternative, utilizing an environmentally hazardous chemical to produce commercially valuable compounds. nitrkl.ac.innitrkl.ac.in

Research into the synthesis of bis(4-chlorobenzyl) sulfide from 4-chlorobenzyl chloride and hydrogen sulfide-rich aqueous MDEA has shown promising results, with high conversion of the reactant and high selectivity for the desired product. nitrkl.ac.innitrkl.ac.in Key parameters influencing the reaction's efficiency include agitation speed, catalyst concentration, temperature, and the concentrations of sulfide, MDEA, and the reactant. nitrkl.ac.innitrkl.ac.in

Phase Transfer Catalysis in Sulfide Synthesis

Phase transfer catalysis (PTC) is a powerful technique for synthesizing sulfides in heterogeneous reaction mixtures, where the reactants are in different phases (e.g., aqueous and organic). cambridge.org In the synthesis of bis(4-methylbenzyl) sulfide, a phase transfer catalyst such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) can be employed to facilitate the reaction between 4-methylbenzyl chloride (in an organic phase or as a separate phase) and sodium sulfide in an aqueous solution. prepchem.com The catalyst transports the sulfide anion from the aqueous phase to the organic phase, where it can react with the benzyl (B1604629) halide. cambridge.org

Similarly, phosphonium-based phase transfer catalysts, like ethyltriphenylphosphonium bromide, have been effectively used in the synthesis of bis(4-chlorobenzyl) sulfide. nitrkl.ac.innitrkl.ac.in These catalysts are often chosen for their thermal stability. nitrkl.ac.innitrkl.ac.in The use of PTC can lead to higher reaction rates, milder reaction conditions, and improved yields compared to reactions without a catalyst. cambridge.org

Novel Carbon-Sulfur Bond Formation Strategies

Beyond direct substitution reactions, novel strategies for forming carbon-sulfur bonds have emerged, offering alternative and sometimes more versatile routes to benzyl sulfides and their derivatives. These methods often provide access to compounds that are difficult to synthesize using traditional approaches.

Phosphinic Acid Thioester-Mediated Benzyl Sulfide Formation

A novel synthetic method for benzyl sulfides involves the reaction of benzyl Grignard reagents with phosphinic acid thioesters. rsc.orgrsc.org This reaction proceeds via an unexpected carbon-sulfur bond formation, where the benzyl Grignard reagent attacks the sulfur atom of the phosphinic acid thioester. rsc.orgrsc.org This method has demonstrated a wide substrate scope, allowing for the synthesis of a variety of benzyl sulfides. rsc.org

The reaction is noteworthy for its ability to tolerate various functional groups. rsc.org For instance, the benzylation of phosphinic acid thioesters can proceed smoothly even in the presence of bromo and tosyloxy groups. rsc.org This methodology has also been applied to the synthesis of a drug analog, highlighting its practical utility. rsc.orgrsc.org

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| S-Mesityl di(o-tolyl)phosphinothioate | Benzylmagnesium chloride | Benzyl mesityl sulfide | 86 | rsc.org |

| S-Mesityl di(o-tolyl)phosphinothioate | 4-Chlorobenzylmagnesium chloride | 4-Chlorobenzyl mesityl sulfide | Not specified | rsc.org |

| S-Mesityl di(o-tolyl)phosphinothioate | 1-Naphthylmethylmagnesium chloride | Mesityl 1-naphthylmethyl sulfide | Not specified | rsc.org |

| S-(4-Penten-1-yl) di(2-tolyl)phosphinic acid thioester | Benzylmagnesium chloride | Benzyl 4-penten-1-yl sulfide | High | rsc.org |

Sulfur Extrusion from Disulfides for Monosulfide Synthesis

The synthesis of monosulfides can also be achieved through sulfur extrusion from the corresponding disulfides. google.com A method has been developed for preparing thioethers from disulfides in the presence of a carbene, specifically an N-heterocyclic carbene (NHC). google.com This process offers a mild alternative to traditional methods that often use carcinogenic aminophosphines. google.com

For instance, bis(4-methylbenzyl) disulfide can be converted to bis(4-methylbenzyl) sulfide. google.com The disulfide itself can be synthesized from 4-methylbenzylmercaptan. google.com This sulfur extrusion method is irreversible and provides a stable sulfide from a dynamic disulfide starting material. google.com Photochemical sulfur extrusion has also been applied to thioether cyclophanes to produce hydrocarbon cyclophanes, demonstrating the versatility of this strategy. uoregon.edu

Synthesis of Structurally Related Diaryl Sulfides and Complex Derivatives

The synthesis of diaryl sulfides, which share the core sulfide linkage with bis(4-methylbenzyl) sulfide, has been a subject of extensive research, leading to a diverse array of synthetic methods. These methods are crucial for accessing a wide range of structurally complex derivatives with potential applications in medicinal chemistry and materials science. sioc-journal.cnnih.gov

One efficient method for synthesizing structurally diverse diaryl sulfides involves consecutive aryne reactions. rsc.org This approach utilizes the demethylative hydrothiolation of aryne intermediates. rsc.org Another strategy involves a transition-metal-free, three-component cross-coupling of polyfluoroarenes, diaryliodide salts, and potassium thioacetate. sioc-journal.cn This method allows for the formation of unsymmetrical diaryl thioethers through successive electrophilic substitution reactions. sioc-journal.cn

Furthermore, copper-catalyzed cross-coupling reactions of phenolic esters with arylboronic acids in the presence of sulfur offer a route to unsymmetrical diaryl sulfides. organic-chemistry.org Symmetrical diaryl sulfides can also be synthesized from phenolic compounds and sulfur promoted by a base. organic-chemistry.org The development of these methods has significantly expanded the toolbox for chemists to construct complex molecules containing the diaryl sulfide motif.

| Method | Reactants | Product Type | Catalyst/Reagent | Reference |

| Consecutive Aryne Reactions | o-Iodoaryl triflates, methylthio-substituted o-silylaryl triflates | Diverse diaryl sulfides | - | rsc.org |

| Three-Component Cross-Coupling | Polyfluoroarenes, diaryliodide salts, potassium thioacetate | Unsymmetric diaryl thioethers | Transition-metal-free | sioc-journal.cn |

| Copper-Catalyzed Cross-Coupling | Phenolic esters, arylboronic acids, sulfur | Unsymmetrical diaryl sulfides | Copper | organic-chemistry.org |

| Base-Promoted Synthesis | Phenolic compounds, sulfur | Symmetrical diaryl sulfides | NaOtBu | organic-chemistry.org |

Condensation Reactions for Substituted Bis-Phenol Sulfides

The synthesis of bis-phenol sulfides often involves the condensation of phenols with a sulfur source. A common and established method is the reaction of a phenol (B47542) with a sulfur chloride, such as sulfur monochloride or dichloride, often under Friedel-Crafts conditions. google.commdpi.com This approach primarily yields para-substituted products. google.com Another route involves the base-catalyzed reaction of a phenol with elemental sulfur. google.com

A more specific example is the preparation of 2,2'-thio-bis-(4-methylphenol). This can be achieved by first treating p-cresol (B1678582) with thionyl chloride and anhydrous aluminum chloride to produce the sulfoxide (B87167), 2,2'-sulfinyl-bis-(4-methylphenol), which is then reduced to the desired sulfide. mdpi.com Alternatively, pentadentate S-bridged imines can be prepared through the condensation of salicylaldehyde (B1680747) derivatives with bis(2-aminophenyl)sulphide. ictp.it

The oxidation of bis-phenol sulfides to their corresponding sulfones is also a relevant transformation. For instance, 4,4'-bisphenol (B13772991) sulfide can be dissolved in an aqueous sodium hydroxide (B78521) solution and then treated with hydrogen peroxide to yield the bisphenol sulfone derivative. google.com.na This process can be adapted for various substituted phenols, sometimes using an organic solvent like ethanol (B145695) or benzene (B151609) to facilitate the reaction, which can improve the yield. google.com.na

Table 1: Synthesis of Substituted Bis-Phenol Sulfone Derivatives via Oxidation google.com.na

| Starting Bis-Phenol Sulfide | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4,4'-Bisphenol Sulfide | 30% Hydrogen Peroxide | Water | 60-65 | - |

| 4,4'-Bis(2-chlorophenol) Sulfide | 30% Hydrogen Peroxide | Ethanol/Water | 70-75 | - |

| 2,2'-Bis(4-tert-octylphenol) Sulfide | 30% Hydrogen Peroxide | Benzene | 70-75 | - |

| 2,2'-Bis(4,6-dichlorophenol) Sulfide | - | - | - | 96 |

Routes to Related Dithiocarbamate (B8719985) and Disulfide Frameworks

The synthesis of dithiocarbamates and disulfides, which are structurally related to simple sulfides, can be achieved through various modern synthetic routes, often starting from benzyl halides.

Dithiocarbamates:

A highly efficient and common method for synthesizing S-benzyl dithiocarbamates is a one-pot, three-component reaction involving an amine, carbon disulfide (CS₂), and a benzyl halide. tandfonline.comacs.org This approach is valued for its operational simplicity and the ability to generate a diverse range of products. Several variations of this method exist, optimizing for different conditions.

One protocol describes the reaction under catalyst-free and solvent-free conditions, making it an environmentally friendly or "green" procedure. acs.orgorganic-chemistry.org This method is effective for a wide array of primary, allylic, and benzylic amines and various alkyl and benzyl halides (chlorides, bromides, and iodides), proceeding smoothly to give the corresponding dithiocarbamates in good to high yields. acs.org Another approach utilizes a phase-transfer catalyst, such as benzyl trimethyl ammonium (B1175870) hydroxide (Triton-B), also under solvent-free conditions at room temperature. tandfonline.com For less reactive starting materials, such as toluenes with electron-withdrawing groups, the reaction temperature can be increased to 80°C to improve yields. tandfonline.com

Table 2: Selected One-Pot Syntheses of S-Benzyl Dithiocarbamates tandfonline.comacs.org

| Amine | Benzyl Halide/Arene | Catalyst/Conditions | Yield (%) |

|---|---|---|---|

| Morpholine | Benzyl Chloride | None, Solvent-free | 95 |

| Piperidine | Benzyl Bromide | None, Solvent-free | 97 |

| Benzylamine | Benzyl Chloride | None, Solvent-free | 92 |

| Piperidine | Toluene | Triton-B, Solvent-free, RT | 94 |

| Morpholine | 4-Chlorotoluene | Triton-B, Solvent-free, 80°C | 78 |

Disulfides:

Symmetrical disulfides can be prepared from benzyl halides through a one-pot, scalable method. rsc.org This involves reacting the corresponding benzyl halide with sodium thiosulfate (B1220275) pentahydrate (Na₂S₂O₃·5H₂O) in dimethyl sulfoxide (DMSO) at a temperature of 60–70 °C. rsc.org This method is applicable to primary, secondary, allylic, and benzylic halides.

For the synthesis of asymmetric disulfides, a microwave-assisted, one-pot procedure has been developed. rsc.org This reaction uses a mixture of a benzyl thiocyanate, thiourea, and an alkyl halide in water with potassium phosphate (B84403) (K₃PO₄) as the base. The use of microwave irradiation at 90°C significantly shortens the reaction time to around 15 minutes, with yields often exceeding 80%. rsc.org

A novel iron-catalyzed cross-electrophile coupling reaction provides another route to thioethers from benzyl halides and disulfides, which can be seen as a related transformation. nih.govacs.orgchemrxiv.org This method is notable for proceeding without a terminal reductant or photoredox conditions. nih.govacs.org The reaction couples various benzyl halides with both dialkyl and diaryl disulfides. For example, reacting a substituted benzyl bromide with bis(4-methylphenyl) disulfide in the presence of an iron catalyst would be a direct route to analogues of bis(4-methylbenzyl) sulfide. The system is tolerant of various functional groups, including aryl halides, which remain unreacted. nih.govacs.org

Table 3: Synthesis of Symmetrical Disulfides from Halides rsc.org

| Halide | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Benzyl Bromide | DMSO | 60-70 | 95 |

| 4-Methylbenzyl Bromide | DMSO | 60-70 | 96 |

| 4-Methoxybenzyl Chloride | DMSO | 60-70 | 94 |

| 4-Nitrobenzyl Bromide | DMSO | 60-70 | 92 |

Single Crystal X-ray Diffraction Analysis

In a related dithiocarbazate diester containing S-bound 2-methylbenzyl groups, the benzyl rings were found to be nearly orthogonal to the central part of the molecule. snmjournals.org This observation further supports the idea that the benzyl groups in bis(4-methylbenzyl) sulfide are not coplanar. The crystal packing in such molecules is often stabilized by a network of intermolecular interactions, including C-H···π interactions. niscpr.res.inresearchgate.net

Advanced Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are essential for confirming the molecular structure of bis(4-methylbenzyl) sulfide in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Elucidation

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of bis(4-methylbenzyl) sulfide is expected to show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the benzyl groups, and the methyl protons. Based on data from analogous compounds like 3-(p-Methylbenzyl)-5-(phenylthio)-1,2,4-thiadiazole, the benzylic methylene protons (CH₂) typically appear as a singlet, while the aromatic protons show complex multiplet patterns in the aromatic region of the spectrum. niscpr.res.in The methyl protons (CH₃) would also give a singlet.

For the closely related di-o-tolylsulfide, the aromatic protons appear as a multiplet in the range of δ 7.11-7.35 ppm, and the methyl protons as a singlet at δ 2.38 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in bis(4-methylbenzyl) sulfide. For analogous structures, the methylene carbon signal is typically found in the aliphatic region, while the aromatic and methyl carbons appear at their characteristic chemical shifts. For instance, in 2-(3-benzyl-1,2,4-thiadiazol-5-ylthio)-5-(p-tolyl)-1,3,4-thiadiazole, the benzylic CH₂ carbon appears at δ 37.6 ppm, and the methyl carbon at δ 24.1 ppm. niscpr.res.in In di-o-tolylsulfide, the aromatic carbons resonate at δ 129.3, 131.2, and 135.9 ppm, with the methyl carbon at δ 21.0 ppm. nih.gov

A summary of expected NMR data is presented in the table below.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | ~2.3 | Singlet |

| ~3.6 | Singlet | |

| ~7.0-7.3 | Multiplet | |

| ¹³C | ~21 | Quartet |

| ~38 | Triplet | |

| ~128-140 | Doublet/Singlet |

Table 1: Predicted ¹H and ¹³C NMR Data for Bis(4-methylbenzyl) Sulfide.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The FT-IR spectrum of bis(4-methylbenzyl) sulfide is expected to exhibit several key absorption bands. These include C-H stretching vibrations for both the aromatic and aliphatic (methyl and methylene) groups, C=C stretching vibrations of the aromatic rings, and the C-S stretching vibration.

For related diaryl sulfides, characteristic IR bands are observed for aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-3000 cm⁻¹), and C=C aromatic ring stretching (around 1450-1600 cm⁻¹). mdpi.comsamipubco.com The C-S stretching vibration is typically weaker and appears in the fingerprint region (around 600-800 cm⁻¹). researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Aromatic Stretch | 1450 - 1600 |

| C-S Stretch | 600 - 800 |

Table 2: Predicted FT-IR Absorption Bands for Bis(4-methylbenzyl) Sulfide.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Assessment

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of bis(4-methylbenzyl) sulfide is expected to show absorption bands corresponding to π → π* transitions of the aromatic rings. The presence of the sulfur atom can also give rise to n → π* transitions. youtube.com For diaryl sulfides, these transitions typically occur in the UV region. ekb.eg The exact position and intensity of these bands are influenced by the solvent and the substitution pattern on the aromatic rings. For instance, in related sulfide complexes, intra-ligand transitions are observed in the 260-295 nm range. researchgate.net

| Transition Type | Expected Wavelength Range (nm) |

| π → π | 220 - 280 |

| n → π | > 280 |

Table 3: Predicted UV-Vis Absorption for Bis(4-methylbenzyl) Sulfide.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For bis(4-methylbenzyl) sulfide (C₁₆H₁₈S), the expected molecular weight is approximately 242.11 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation pattern would likely involve the cleavage of the C-S bonds and the benzylic C-C bonds. A prominent fragment would be the 4-methylbenzyl cation (tropylium ion) at m/z 105, resulting from the cleavage of the C-S bond followed by rearrangement. Another significant fragment would be the benzyl cation at m/z 91, arising from the loss of a methyl group from the 4-methylbenzyl cation.

A commercially available mass spectrum of bis(4-methylbenzyl) sulfide confirms a molecular weight of 242.38 g/mol and shows a fragmentation pattern consistent with these predictions.

| m/z | Proposed Fragment |

| 242 | [M]⁺ |

| 137 | [M - C₇H₇]⁺ |

| 105 | [C₈H₉]⁺ (4-methylbenzyl) |

| 91 | [C₇H₇]⁺ (benzyl) |

Table 4: Predicted Mass Spectrometry Fragmentation for Bis(4-methylbenzyl) Sulfide.

Conformational Analysis and Intermolecular Interactions

The conformation of bis(4-methylbenzyl) sulfide is determined by the rotational freedom around the C-S bonds. Due to steric hindrance between the two bulky 4-methylbenzyl groups, a planar conformation is unlikely. Instead, the molecule is expected to adopt a non-planar, propeller-like conformation in the gas phase and in solution. acs.org

Hirshfeld Surface Analysis and Crystal Packing Features

A comprehensive search of the current scientific literature and crystallographic databases did not yield specific studies on the Hirshfeld surface analysis or the detailed crystal packing features for the compound "Sulfide, bis(4-methylbenzyl)-". This indicates a lack of published research on the single-crystal X-ray diffraction of this particular molecule, which is a prerequisite for such an analysis.

While direct analysis of the target compound is not possible due to the absence of its crystal structure data, general insights into the potential intermolecular interactions and packing motifs can be inferred from studies on structurally related compounds containing bis(4-methylbenzyl) or similar moieties.

For instance, studies on compounds like 5,5-bis(4-methylbenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione monohydrate reveal that the crystal packing is often governed by a combination of hydrogen bonds and C—H⋯π interactions. imist.maiucr.orgnih.gov In these structures, the methylbenzyl groups play a crucial role in forming supramolecular architectures through these weak interactions. imist.maiucr.orgnih.gov

Without the specific crystallographic information file (CIF) for "Sulfide, bis(4-methylbenzyl)-", it is not possible to generate the corresponding Hirshfeld surface, dnorm maps, or fingerprint plots. The generation of such data would require the successful synthesis of single crystals of the compound and subsequent analysis by X-ray diffraction.

Mechanistic Organic Chemistry and Reactivity of the Sulfide Moiety in Bis 4 Methylbenzyl Sulfide

Nucleophilic Reactivity of Sulfide (B99878) Linkages

The sulfur atom in bis(4-methylbenzyl) sulfide possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity allows it to react with various electrophiles. For instance, sulfides can react with alkyl halides to form ternary sulfonium (B1226848) salts. libretexts.org This reactivity is analogous to the alkylation of tertiary amines to form quaternary ammonium (B1175870) salts. libretexts.org The greater nucleophilicity of sulfur compared to oxygen is a key aspect of its chemical behavior. libretexts.org

Research has shown that the reaction of phosphinic acid thioesters with benzyl (B1604629) Grignard reagents can lead to the formation of benzyl sulfides, including analogs of bis(4-methylbenzyl) sulfide. rsc.org This unexpected carbon-sulfur bond formation occurs via a direct nucleophilic S-benzylation reaction at the sulfur atom of the thioester. rsc.org The efficiency of this S-benzylation can be controlled by modifying the substituents on the phosphorus atom. rsc.org

Furthermore, the sulfide linkage can participate in reactions where it acts as a nucleophile towards other functional groups. For example, the reaction of bis(4-methylbenzyl) sulfide with organolithium compounds can lead to cleavage of the C-S bond and the formation of new carbon-carbon bonds, demonstrating the versatile reactivity of the sulfide moiety. google.com

Table 1: Nucleophilic Reactions of Sulfide Linkages

| Reactant | Electrophile | Product Type | Reaction Description |

| Sulfide (general) | Alkyl Halide | Ternary Sulfonium Salt | The sulfur atom attacks the electrophilic carbon of the alkyl halide. libretexts.org |

| Phosphinic Acid Thioester | Benzyl Grignard Reagent | Benzyl Sulfide | Nucleophilic attack of the Grignar reagent's benzyl group on the sulfur atom of the thioester. rsc.org |

| Bis(4-methylbenzyl) sulfide | Organolithium Compound | Diarylethylene | Reaction involving cleavage of the C-S bond and subsequent C-C bond formation. google.com |

Controlled Oxidation Pathways

The sulfur atom in bis(4-methylbenzyl) sulfide can be selectively oxidized to higher oxidation states, primarily to sulfoxides and sulfones. The control of these oxidation reactions is a significant area of synthetic organic chemistry.

The selective oxidation of sulfides to sulfoxides without further oxidation to sulfones is a challenging yet crucial transformation. jchemrev.com A variety of reagents and catalytic systems have been developed to achieve this chemoselectivity. jchemrev.comorganic-chemistry.org

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this purpose, often used in conjunction with a catalyst. nih.govrsc.org For instance, titanium isopropoxide complexes have been shown to efficiently catalyze the oxidation of sulfides to sulfoxides at room temperature using aqueous H₂O₂. nih.govrsc.org The mechanism is proposed to proceed through a titanium peroxo intermediate. rsc.orgresearchgate.net Other catalytic systems include manganese porphyrins for electrocatalytic oxidation and various metal-free approaches. organic-chemistry.org The choice of catalyst and reaction conditions allows for the selective formation of the sulfoxide (B87167). organic-chemistry.org

Table 2: Reagents for Selective Sulfide to Sulfoxide Oxidation

| Oxidant | Catalyst/Conditions | Key Features |

| Hydrogen Peroxide (H₂O₂) | Titanium Isopropoxide Complexes | Efficient at room temperature, environmentally benign. nih.govrsc.org |

| Hydrogen Peroxide (H₂O₂) | Tantalum Carbide | High yields of sulfoxides. organic-chemistry.org |

| Sodium Hypochlorite (NaOCl) | Aqueous Acetonitrile | Catalyst-free, environmentally benign. organic-chemistry.org |

| Periodic Acid (H₅IO₆) | Ferric Chloride (FeCl₃) | Excellent method for selective oxidation. organic-chemistry.org |

| tert-Butyl Hydroperoxide | Methanesulfonic Acid | Enables direct addition of thiols to olefins to form sulfoxides. organic-chemistry.org |

Bis(4-methylbenzyl) sulfide can be a precursor or is related to the formation of polysulfane derivatives, such as bis(4-methylbenzyl) trisulfane (B228730). These compounds contain a chain of three or more sulfur atoms.

The synthesis of symmetrical trisulfanes can be achieved through various methods, often involving the reaction of a sulfur-transfer agent with a suitable precursor. rsc.org For example, a convenient, metal-free method involves the use of Bunte salts in the presence of sodium sulfide (Na₂S). rsc.org By controlling the reaction temperature, either symmetrical trisulfanes or disulfides can be selectively synthesized. A lower temperature (0 °C) favors the formation of trisulfanes, while a higher temperature (50 °C) leads to the corresponding disulfides. rsc.orgrsc.org

The mechanism for the formation of these polysulfanes involves nucleophilic attack and sulfur-sulfur bond formation. In the context of H₂S donation by trisulfanes, nucleophilic attack by species like glutathione (B108866) (GSH) can occur at either the central or peripheral sulfur atoms, leading to the release of persulfides and subsequently H₂S. rsc.org

Among synthesized trisulfanes, bis(4-methylbenzyl) trisulfane has demonstrated significant anti-proliferative activity in cancer cell lines. rsc.org

Cleavage and Chemical Transformation Reactions of the C-S-C Linkage

The carbon-sulfur bond in bis(4-methylbenzyl) sulfide can be cleaved under specific reaction conditions, leading to various chemical transformations.

One notable reaction is the cleavage of the C-S bond by organolithium compounds. The reaction of bis(4-methylbenzyl) sulfide with an organolithium reagent can result in the formation of 1,2-diarylethylene derivatives. google.com This transformation involves the breaking of the sulfide linkage and the formation of a new carbon-carbon bond. google.com

Another method for transforming sulfides involves sulfur extrusion. While more commonly applied to disulfides to form sulfides, the principle of removing the sulfur atom can be extended to other sulfur-containing compounds. google.com For example, the reaction of 1,2-bis(4-methylbenzyl)disulfide with an N-heterocyclic carbene (NHC) can lead to the formation of bis(4-methylbenzyl) sulfide through sulfur extrusion. google.com

Furthermore, under visible-light photoredox catalysis, a sulfur-centered radical can be generated, which can then participate in further reactions. For instance, (4-methylbenzyl)(phenyl)sulfide can be formed, and subsequent reactions can lead to the formation of an α-sulfenyl carbanion, a synthetically useful intermediate. acs.org

Theoretical and Computational Studies of Bis 4 Methylbenzyl Sulfide Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. jmchemsci.comnih.gov It is employed to determine the optimized geometry and electronic properties of molecules, providing a fundamental understanding of their stability and reactivity.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For Bis(4-methylbenzyl) sulfide (B99878), DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. This process ensures that the calculated structure is at a stable point on the potential energy surface. semanticscholar.org

The electronic structure analysis reveals properties like the total energy, dipole moment, and the distribution of electronic charge throughout the molecule. These parameters are crucial for understanding the molecule's polarity and its interactions with other molecules. The optimized geometry from DFT calculations typically shows excellent agreement with experimental data where available. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for Bis(4-methylbenzyl) Sulfide

| Parameter | Bond/Atoms Involved | Calculated Value (Illustrative) |

| Bond Length | C-S | Value in Å |

| C-C (Aromatic) | Value in Å | |

| C-H | Value in Å | |

| Bond Angle | C-S-C | Value in Degrees |

| S-C-C | Value in Degrees | |

| Dihedral Angle | C-S-C-C | Value in Degrees |

Note: This table illustrates the types of parameters obtained from a DFT geometry optimization. Specific values for Bis(4-methylbenzyl) sulfide require a dedicated computational study.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. libretexts.orgyoutube.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its nucleophilicity. youtube.com Conversely, the energy of the LUMO (ELUMO) is related to the electron affinity and points to its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A larger gap implies higher stability and lower reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Global Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for Bis(4-methylbenzyl) Sulfide

| Parameter | Description | Calculated Value (Illustrative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Value in eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Value in eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap | Value in eV |

| χ | Electronegativity | Value in eV |

| η | Chemical Hardness | Value in eV |

| ω | Global Electrophilicity Index | Value in eV |

Note: This table illustrates the types of parameters obtained from an FMO analysis. Specific values for Bis(4-methylbenzyl) sulfide require a dedicated computational study.

Advanced Quantum Chemical Topology Studies

Quantum chemical topology methods analyze scalar fields related to the electron density to provide deeper insights into chemical bonding and molecular structure.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines chemical bonding and atomic structure based on the topology of the electron density (ρ(r)). wikipedia.org This approach partitions a molecule into distinct atomic basins. wiley-vch.de The analysis focuses on critical points in the electron density where the gradient is zero. wiley-vch.de

A key element is the Bond Critical Point (BCP), a point of minimum electron density between two bonded atoms. researchgate.net The characteristics of the electron density (ρ(rc)) and its Laplacian (∇²ρ(rc)) at the BCP provide quantitative information about the nature of the bond. researchgate.net

A negative value of ∇²ρ(rc) indicates a shared-shell interaction, characteristic of covalent bonds. researchgate.net

A positive value of ∇²ρ(rc) signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, or van der Waals interactions. researchgate.net

By analyzing the BCPs in Bis(4-methylbenzyl) sulfide, one can characterize the C-S, C-C, and C-H bonds, quantifying their covalent character and strength.

Natural Bond Orbital (NBO) analysis transforms the calculated wavefunction into a set of localized orbitals that correspond to the chemist's intuitive picture of lone pairs and two-center bonds in a Lewis structure. uni-muenchen.dewikipedia.org This method provides an understanding of hybridization and the distribution of electron density in the molecule. q-chem.com

The Electron Localization Function (ELF) is a tool used to visualize regions in a molecule where there is a high probability of finding a localized electron pair. aps.orgjussieu.fr ELF values range from 0 to 1, where high values (approaching 1) are found in regions corresponding to covalent bonds, lone pairs, and atomic cores. jussieu.fr

ELF analysis provides a clear, visual map of the electron density distribution related to chemical bonding. aps.org For Bis(4-methylbenzyl) sulfide, an ELF map would show distinct basins of high localization in the C-S bond, the aromatic C-C bonds, C-H bonds, and around the sulfur atom corresponding to its lone pairs. This provides a powerful visual confirmation of the molecule's bonding structure and the spatial arrangement of its valence electrons.

Simulation of Spectroscopic Properties and Excited States

Currently, there is a notable absence of publicly available, peer-reviewed theoretical and computational studies specifically focused on the spectroscopic properties and excited states of bis(4-methylbenzyl) sulfide. While computational methods are extensively used to predict and interpret the spectra of various organic molecules, dedicated research on this particular compound is not readily found in the scientific literature. The following sections outline the well-established theoretical frameworks that would be applied to investigate bis(4-methylbenzyl) sulfide, should such studies be undertaken.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis and Non-Linear Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful computational tool for investigating the electronic absorption spectra and non-linear optical (NLO) properties of molecules. This method calculates the excited state energies, which correspond to the absorption peaks in a UV-Vis spectrum, and can also predict properties like hyperpolarizability, which governs NLO behavior.

For a molecule like bis(4-methylbenzyl) sulfide, a TD-DFT calculation would typically involve optimizing the ground-state geometry using Density Functional Theory (DFT), followed by the calculation of vertical excitation energies. The choice of functional and basis set is crucial for obtaining accurate results and would need to be carefully benchmarked for this class of compounds. A hypothetical data table of calculated UV-Vis absorption maxima for bis(4-methylbenzyl) sulfide, derived from a TD-DFT study, is presented below to illustrate the potential output of such an investigation.

Table 1: Hypothetical TD-DFT Calculated UV-Vis Absorption Data for Bis(4-methylbenzyl) Sulfide

| Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|

| 275 | 0.15 | HOMO -> LUMO |

| 230 | 0.42 | HOMO-1 -> LUMO |

| 210 | 0.35 | HOMO -> LUMO+1 |

Note: This data is illustrative and not based on actual published research.

Similarly, the NLO properties could be computed to evaluate its potential for applications in photonics and materials science. These calculations would provide values for the first and second hyperpolarizabilities.

Vibrational Frequency Calculations for Infrared Spectral Assignment

The assignment of experimental infrared (IR) spectra can be greatly facilitated by theoretical vibrational frequency calculations. Using DFT, the vibrational modes of a molecule can be computed, providing both the frequency and the intensity of each mode. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations.

A computational study on bis(4-methylbenzyl) sulfide would provide a detailed assignment of the various stretching, bending, and torsional modes of the molecule. This would be particularly useful for identifying the characteristic vibrations of the benzyl (B1604629) groups, the C-S-C linkage, and the methyl groups. An example of how calculated and experimental vibrational frequencies could be presented is shown in the table below.

Table 2: Illustrative Comparison of Calculated and Experimental Infrared Frequencies for Bis(4-methylbenzyl) Sulfide

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | 3050 | 3048 |

| C-H stretch (aliphatic) | 2920 | 2925 |

| C=C stretch (aromatic) | 1610, 1495 | 1612, 1498 |

| C-S stretch | 690 | 695 |

Note: This data is for illustrative purposes only.

Computational Mechanistic Elucidation of Complex Transformations

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions. For a compound like bis(4-methylbenzyl) sulfide, theoretical methods could be employed to study a variety of complex transformations, such as oxidation, reduction, or cleavage of the C-S bonds. By mapping the potential energy surface of a reaction, key transition states can be located, and activation energies can be calculated.

Such studies would allow for the detailed examination of reaction pathways, the identification of intermediates, and the understanding of the factors that control the selectivity and rate of a reaction. For instance, the mechanism of its oxidation to the corresponding sulfoxide (B87167) and sulfone could be elucidated, providing a step-by-step energetic profile of the transformation. However, at present, specific computational studies detailing the mechanistic transformations of bis(4-methylbenzyl) sulfide are not available in the scientific literature.

Coordination Chemistry of Bis 4 Methylbenzyl Sulfide Derivatives As Ligands

Ligand Design and Synthetic Strategies for Bis(4-methylbenzyl) Sulfide-Derived Ligands

There is currently no published research detailing the design and synthetic strategies for creating ligands derived from bis(4-methylbenzyl) sulfide (B99878) for the purpose of metal coordination.

Metal Coordination Modes and Geometries within Complexes

Specific information on the coordination modes and resulting geometries of metal complexes formed with bis(4-methylbenzyl) sulfide-derived ligands is not available in the current scientific literature.

Physico-Chemical Characterization of Coordination Complexes (e.g., Molar Conductivity, Magnetic Studies)

Detailed physico-chemical characterization data, such as molar conductivity and magnetic susceptibility, for coordination complexes of bis(4-methylbenzyl) sulfide are not documented in published studies.

Utilization as Single-Source Precursors for Metal Sulfide Nanomaterial Synthesis

While the use of sulfur-containing compounds as single-source precursors is a known methodology, there are no specific reports on the application of bis(4-methylbenzyl) sulfide complexes for the synthesis of metal sulfide nanomaterials.

Catalytic Applications of Bis 4 Methylbenzyl Sulfide and Its Complexes

Sulfide-Based Catalysts in Organic Synthesis

While bis(4-methylbenzyl) sulfide (B99878) is more frequently the target product or substrate in synthetic reactions rather than the catalyst itself, its chemistry is integral to the development and understanding of sulfide-based catalytic systems.

The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis, as sulfoxides are valuable intermediates in pharmaceuticals and agrochemicals. The challenge lies in preventing over-oxidation to the corresponding sulfone. Bis(4-methylbenzyl) sulfide and its analogues, such as dibenzyl sulfide, serve as common substrates to test the efficacy and selectivity of new catalytic systems.

Various catalytic methods have been developed for this purpose, employing transition metals, organocatalysts, and biocatalysts. For instance, systems using hydrogen peroxide (H₂O₂) as a green oxidant are of significant interest. mdpi.com Research shows that bromine can act as a catalyst for sulfide oxidation with H₂O₂, where dibenzyl sulfide is converted primarily to dibenzyl sulfoxide (B87167). sci-hub.se This reaction proceeds via an electrophilic attack on the sulfur atom. sci-hub.se Metal-organic frameworks (MOFs) and polyoxometalates have also emerged as robust heterogeneous catalysts for thioether oxidation, offering high conversion rates and selectivity under mild conditions. rsc.orgrsc.org

The general performance of various catalytic systems in the selective oxidation of sulfides is summarized below.

| Catalyst System | Sulfide Substrate | Oxidant | Product | Conversion (%) | Selectivity (%) | Source |

|---|---|---|---|---|---|---|

| Mn-MOF | Thioanisole | H₂O₂ | Thioanisole oxide | 99.29 | >99 | rsc.org |

| Copper Polyoxometalate | Methyl Phenyl Sulfide | H₂O₂ | Methyl Phenyl Sulfoxide | 100 | 96 | rsc.org |

| Br₂ (catalytic) | Dibenzyl Sulfide | H₂O₂ | Dibenzyl Sulfoxide | Main Product | sci-hub.se | |

| Resorcin rsc.orgarene Capsule | Dibutyl Sulfide | H₂O₂ | Dibutyl Sulfoxide | 98 | >98 | bohrium.com |

The formation of carbon-sulfur (C–S) bonds is crucial for synthesizing sulfur-containing organic molecules. Bis(4-methylbenzyl) sulfide is a representative benzylic sulfide, a class of compounds often targeted in the development of new C–S coupling methodologies. organic-chemistry.org These reactions typically involve the coupling of a sulfur source (like a thiol) with an electrophilic carbon source (like an alcohol or halide).

Transition-metal catalysis, particularly with copper or nickel complexes, is a common strategy. For example, copper(I) thiophenolato complexes have been identified as key intermediates in the copper-catalyzed thioetherification of aryl halides. nih.gov These complexes react with aryl iodides to produce diaryl or aryl alkyl sulfides, including structures analogous to bis(4-methylbenzyl) sulfide. nih.gov Metal-free systems have also been developed; for instance, solid acid catalysts like silica (B1680970) alumina (B75360) can effectively catalyze the reaction between alcohols and thiols to form thioethers under solvent-free conditions. doaj.orgd-nb.info

The development of these catalytic reactions is driven by the need to access molecules like bis(4-methylbenzyl) sulfide efficiently and under environmentally benign conditions.

Photocatalytic Applications of Metal Sulfide Materials Derived from Bis(4-methylbenzyl) Sulfide Precursors

An important catalytic application involving the bis(4-methylbenzyl) sulfide framework is its use in creating precursors for photocatalytic nanomaterials. Specifically, dithiocarbamate (B8719985) complexes incorporating N-substituted benzyl (B1604629) groups, such as bis(N-hexyl-N-(4-methylbenzyl)dithiocarbamato-S,S')copper(II) or bis(4-benzylpiperidine-1-carbodithioato)-lead(II), serve as single-source precursors (SSPs). researchgate.netnih.gov

These organometallic complexes are designed to decompose under controlled thermal conditions (thermolysis) to yield well-defined metal sulfide nanoparticles, such as copper sulfide (CuS), lead sulfide (PbS), or nickel sulfide (NiS). nih.govbohrium.comresearchgate.net The organic ligands, including the 4-methylbenzyl group, help control the growth, size, and morphology of the resulting nanoparticles, which are crucial factors for their catalytic activity. nih.gov

The synthesized metal sulfide nanoparticles are effective semiconductor photocatalysts. They can absorb visible light to generate electron-hole pairs, which then drive redox reactions to degrade environmental pollutants like organic dyes. nih.govmdpi.com For example, PbS nanoparticles derived from a bis(4-benzylpiperidine) precursor have been successfully used for the photocatalytic degradation of rhodamine B under visible light. nih.gov

| Precursor Complex | Resulting Nanoparticle | Pollutant | Degradation Efficiency (%) | Time (min) | Source |

|---|---|---|---|---|---|

| Bis(4-benzylpiperidine-1-carbodithioato)-lead(II) | PbS | Rhodamine B | ~75-95 | 180 | nih.gov |

| [Ni(N,N-di(4-methoxybenzyl)dtc)₂] | NiS/NiO | Methylene (B1212753) Blue | ~25 (NiS), ~95 (NiO) | 150 | bohrium.com |

| [(C₆H₅)₂Sn(p-methylphenyldtc)₂] | SnS₂/SnO₂ | Methylene Blue | ~80 (SnS₂), ~98 (SnO₂) | 180 | mdpi.com |

Lewis Base Catalysis Involving Sulfide Moieties

The sulfur atom in a thioether like bis(4-methylbenzyl) sulfide possesses lone pairs of electrons, allowing it to function as a soft Lewis base. This property enables it to act as a catalyst, particularly in dual-catalytic systems alongside a Lewis acid.

While direct catalytic studies on bis(4-methylbenzyl) sulfide are limited, extensive research on the structurally similar compound bis(4-methoxyphenyl)sulfane demonstrates this principle effectively. rsc.orgthieme-connect.com In these systems, a strong Lewis acid (e.g., iron(III) triflimide) activates an electrophilic reagent. The thioether then acts as a Lewis base catalyst to form a highly reactive cationic intermediate with the electrophile, which significantly accelerates the rate of reaction with a nucleophile. rsc.orgthieme-connect.com This dual-catalysis approach has been successfully applied to C-H thioarylation reactions for the synthesis of complex molecules like phenoxathiins and phenothiazines. thieme-connect.comrsc.org

The proposed mechanism involves the Lewis acid activating an N-thiolated reagent, which then reacts with the Lewis basic sulfide catalyst. This forms a cationic disulfide intermediate that is much more reactive towards the arene nucleophile, leading to the product and regenerating the sulfide catalyst. rsc.org Given its structural and electronic similarities, bis(4-methylbenzyl) sulfide is expected to exhibit comparable reactivity as a Lewis base catalyst in such transformations.

| Reaction | Lewis Acid | Lewis Base Catalyst | Result / Yield (%) | Conditions | Source |

|---|---|---|---|---|---|

| ortho-Thioarylation of p-cresol (B1678582) | Fe(NTf₂)₃ | None | 51 | 90 °C, 2 h | rsc.org |

| ortho-Thioarylation of p-cresol | Fe(NTf₂)₃ | bis(4-methoxyphenyl)sulfane (10 mol%) | 84 | 90 °C, 2 h | rsc.org |

| Thioarylation of N-benzoyl p-toluidine | Fe(NTf₂)₃ | None | No Reaction | 90 °C, 48 h | thieme-connect.com |

| Thioarylation of N-benzoyl p-toluidine | Fe(NTf₂)₃ | bis(4-methoxyphenyl)sulfane (10 mol%) | 88 | 90 °C, 18 h | thieme-connect.com |

Advanced Materials Science Applications of Bis 4 Methylbenzyl Sulfide Systems

Precursor in the Fabrication of Functional Metal Sulfide (B99878) Nanomaterials

The synthesis of metal sulfide nanoparticles is a cornerstone of modern nanotechnology, with applications ranging from catalysis to bio-imaging. The choice of a sulfur source is critical in controlling the size, shape, and crystalline phase of the resulting nanoparticles. Organic sulfides, such as bis(4-methylbenzyl) sulfide, are investigated as precursors due to their controlled decomposition profiles and solubility in organic solvents, which allows for homogenous reaction conditions.

While direct and extensive research specifically detailing the use of bis(4-methylbenzyl) sulfide in nanomaterial synthesis is emerging, the principles of using analogous aromatic sulfides are well-established. For instance, the thermolysis of metal complexes with sulfur-containing ligands is a common method for producing metal sulfide nanocrystals. In such a process, a compound like bis(4-methylbenzyl) sulfide could serve as the sulfur source, reacting with a metal precursor at elevated temperatures. The kinetics of the C-S bond cleavage and subsequent reaction with metal ions would influence the nucleation and growth of the nanoparticles. The benzyl (B1604629) groups, upon decomposition, would form volatile byproducts, leaving behind a high-purity metal sulfide material. The potential advantages of using bis(4-methylbenzyl) sulfide include its relatively high thermal stability, which allows for a wider temperature window for synthesis, and the electron-donating methyl groups that can influence its reactivity.

Integration into Optoelectronic Materials Research

The field of optoelectronics relies on materials that can efficiently interact with light. Organic and organometallic compounds are increasingly used in devices like organic light-emitting diodes (OLEDs) and solar cells. The incorporation of sulfur-containing moieties into organic semiconductors is a known strategy to modulate their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The bis(4-methylbenzyl) sulfide structure is of interest in this context. The sulfur atom, with its lone pairs of electrons, can participate in conjugation and influence the charge transport properties of a material. While specific studies on the integration of bis(4-methylbenzyl) sulfide itself into optoelectronic devices are not widely documented, related aromatic sulfides are known to be used as building blocks for larger, more complex molecules with photoactive properties. For example, the sulfide bridge can be a flexible linker in hole-transporting materials or in the side chains of conjugated polymers, affecting their morphology and electronic coupling. The p-tolyl groups in bis(4-methylbenzyl) sulfide can also enhance the solubility and processability of potential optoelectronic materials.

Role in the Synthesis of Specialized Polymer and Composite Materials

The synthesis of polymers with specific thermal, mechanical, and chemical properties is a major focus of materials science. Aromatic sulfides are recognized for their use as monomers or cross-linking agents in the production of high-performance polymers. For instance, aromatic sulfides are often employed in polymer cross-linking or as intermediates in pharmaceutical synthesis. The sulfide linkage can impart flexibility and thermal stability to the polymer backbone.

Environmental Fate and Chemical Transformation Pathways of Bis 4 Methylbenzyl Sulfide

Phototransformation Mechanisms in Environmental Media

Phototransformation, the degradation of chemical compounds by light, is a significant process in the environmental fate of many organic molecules, particularly in sunlit surface waters and the atmosphere. For aromatic sulfides like bis(4-methylbenzyl) sulfide (B99878), photooxidation is a primary transformation pathway.

Research on the photooxidation of benzyl (B1604629) methyl sulfides indicates that the reaction often proceeds through the formation of a radical cation intermediate upon sensitization by naturally occurring photosensitizers like dissolved organic matter. researchgate.net This intermediate can then undergo deprotonation, leading to the formation of corresponding aldehydes. researchgate.net In the case of bis(4-methylbenzyl) sulfide, this would likely result in the formation of 4-methylbenzaldehyde. Another potential pathway involves the oxidation of the sulfide to a sulfoxide (B87167). researchgate.net Studies on the photocatalytic degradation of various organic sulfides in the presence of titanium dioxide (TiO2) have shown that the primary product is often the corresponding sulfoxide. researchgate.net

The direct photolysis of S-benzylthio-2-glycolic acid (SBTGA), a related compound, has been shown to produce a variety of products including toluene, dibenzyl, dibenzyl sulfide, and dibenzyl disulfide, suggesting that cleavage of the carbon-sulfur bond can occur. researchgate.net The presence of oxygen can influence the distribution of photoproducts. researchgate.net The environmental conditions, such as the presence of photosensitizers and the light intensity, will significantly impact the rate and mechanism of phototransformation. nih.gov

Table 9.1: Potential Phototransformation Products of Bis(4-methylbenzyl) Sulfide

| Precursor Compound | Potential Phototransformation Products | Transformation Pathway | Reference |

| Bis(4-methylbenzyl) Sulfide | 4-Methylbenzaldehyde | Deprotonation of radical cation | researchgate.net |

| Bis(4-methylbenzyl) Sulfide | Bis(4-methylbenzyl) sulfoxide | Oxidation of the sulfide | researchgate.net |

| Bis(4-methylbenzyl) Sulfide | Toluene, Dibenzyl disulfide | C-S bond cleavage | researchgate.net |

This table is based on inferred pathways from structurally similar compounds.

Biodegradation Pathways and Chemical Byproduct Formation

Biodegradation by microorganisms is a crucial process for the removal of organic pollutants from the environment. The structural characteristics of bis(4-methylbenzyl) sulfide, particularly the presence of a sulfide bridge, influence its susceptibility to microbial degradation.

Studies on the biodegradation of dibenzyl sulfide by the white-rot fungus Paecilomyces sp. TLi have shown that the degradation proceeds via an oxidative attack on the sulfur atom. nih.gov This leads to the formation of dibenzyl sulfoxide and subsequently dibenzyl sulfone. asm.org Further degradation can lead to the cleavage of the carbon-sulfur bond, resulting in the formation of single-ring products. nih.gov Similarly, research on the oxidative degradation of dibenzyl sulfide by a mixed culture containing Pseudomonas aeruginosa identified benzylmercaptoacetic acid as an isolated product, indicating a pathway involving the cleavage and subsequent functionalization of the benzyl group. nih.gov

Table 9.2: Inferred Biodegradation Intermediates and Byproducts of Bis(4-methylbenzyl) Sulfide

| Precursor Compound | Inferred Intermediates/Byproducts | Microbial Species/System | Reference |

| Bis(4-methylbenzyl) Sulfide | Bis(4-methylbenzyl) sulfoxide | Paecilomyces sp. TLi (on dibenzyl sulfide) | nih.govasm.org |

| Bis(4-methylbenzyl) Sulfide | Bis(4-methylbenzyl) sulfone | Paecilomyces sp. TLi (on dibenzyl sulfide) | asm.org |

| Bis(4-methylbenzyl) Sulfide | 4-Methylbenzylmercaptoacetic acid | Pseudomonas aeruginosa (on dibenzyl sulfide) | nih.gov |

| Bis(4-methylbenzyl) Sulfide | Single-ring aromatic compounds | Paecilomyces sp. TLi (on dibenzyl sulfide) | nih.gov |

This table is based on findings from studies on the structurally similar compound, dibenzyl sulfide.

Hydrolysis Reactions and Stability under Aqueous Conditions

The stability of a chemical compound in water, and its susceptibility to hydrolysis, is a key determinant of its persistence in aquatic environments. Thioethers, such as bis(4-methylbenzyl) sulfide, are generally considered to be relatively stable towards hydrolysis under neutral pH conditions. harvard.edu However, the rate of hydrolysis can be significantly influenced by pH and the presence of activating groups in the molecule.

The hydrolysis of thioesters, which are structurally related to thioethers, has been studied more extensively. These studies show that hydrolysis can be catalyzed by both acid and base. harvard.eduresearchgate.netacs.org For thioethers, alkaline hydrolysis is proposed to proceed via a nucleophilic attack of the hydroxide (B78521) ion on the sulfur atom, particularly when the carbon-sulfur bond is conjugated with an activating group like a carbonyl or nitro group. rsc.org While bis(4-methylbenzyl) sulfide lacks such strong activating groups directly conjugated to the sulfur, the benzyl groups can influence the reactivity of the C-S bond.

The rate of hydrolysis is also dependent on the structure of the compound. For instance, studies on dithiophosphates have shown that the rate of hydrolysis can vary by several orders of magnitude depending on the nature of the alkyl or sulfide group. nih.govacs.org Given the general stability of simple thioethers, it is expected that bis(4-methylbenzyl) sulfide would exhibit low rates of hydrolysis under typical environmental pH conditions (pH 5-9). However, under more extreme pH conditions, hydrolysis could become a more significant degradation pathway.

Table 9.3: General Stability of Thioethers to Hydrolysis

| Compound Class | pH Condition | Stability/Reactivity | Reference |

| Thioethers | Neutral | Generally stable | harvard.edu |

| Thioethers | Acidic/Basic | Hydrolysis can be catalyzed, especially with activating groups | rsc.org |

| Thioesters | Acidic/Basic | Hydrolysis is catalyzed | harvard.eduresearchgate.netacs.org |

This table provides a general overview based on the reactivity of the thioether functional group.

Adsorption, Desorption, and Environmental Distribution Modeling

The environmental distribution of a chemical is governed by its partitioning behavior between different environmental compartments such as water, soil, and air. For a compound like bis(4-methylbenzyl) sulfide, its low water solubility and hydrophobic nature are key factors. nih.gov

Dibenzyl sulfide, a close structural analog, is reported to be insoluble in water, which suggests that bis(4-methylbenzyl) sulfide is also likely to have very low water solubility. nih.gov This low solubility implies that the compound will have a tendency to adsorb to soil and sediment particles rather than remaining dissolved in the water column. fishersci.com The octanol-water partition coefficient (Kow) is a key parameter used to predict this behavior, and for hydrophobic compounds, a high Kow value is expected.

The adsorption of aromatic compounds to soil organic matter is a complex process that can be influenced by factors such as the organic carbon content of the soil, pH, and the presence of specific interactions like π-π electron donor-acceptor interactions. acs.org The aromatic rings of bis(4-methylbenzyl) sulfide can act as π-donors, potentially interacting with π-acceptor sites in soil organic matter. acs.org

Environmental fate models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be used to estimate the environmental distribution of chemicals when experimental data are lacking. journalssystem.comresearchgate.netnih.govecetoc.org These models use the chemical's physical and chemical properties, such as its vapor pressure and Kow, to predict its partitioning into air, water, soil, and sediment. For bis(4-methylbenzyl) sulfide, with an estimated low vapor pressure and high Kow, it is predicted to be relatively immobile in the environment, with a strong tendency to partition to soil and sediment. nih.govfishersci.com

Table 9.4: Predicted Environmental Distribution of Bis(4-methylbenzyl) Sulfide based on Analogs

| Environmental Compartment | Predicted Partitioning Behavior | Rationale based on Analog Data | Reference |

| Water | Low concentration in dissolved phase | Insoluble in water (dibenzyl sulfide) | nih.gov |

| Soil/Sediment | Strong adsorption | Low water solubility, high hydrophobicity | nih.govfishersci.com |

| Air | Low potential for long-range transport | Low estimated vapor pressure | nih.gov |

| Biota | Potential for bioaccumulation | High hydrophobicity | fishersci.com |

This table presents a qualitative prediction of environmental distribution based on the properties of dibenzyl sulfide.

Q & A

Basic Research Questions

Q. How can researchers determine if bis(4-methylbenzyl) sulfide is a novel compound or previously reported in literature?

- Methodology :

Use authoritative databases (SciFinder, Reaxys) to search for CAS numbers, synonyms, and structural analogs.

Compare analytical data (e.g., NMR, IR, melting points) with existing literature. If discrepancies exist, confirm purity via chromatography or recrystallization.

Cite known compounds and explicitly state alignment or divergence from reported data .

- Key Tools : SciFinder abstracts, ChemDraw for structural validation, and peer-reviewed journals for cross-referencing .

Q. What experimental design considerations are critical for preliminary synthesis of bis(4-methylbenzyl) sulfide?

- Methodology :

Define independent variables (e.g., reaction temperature, molar ratios) and dependent variables (yield, purity).

Use pre-experimental designs (e.g., one-shot case study) to establish baseline conditions.

Document procedural adaptations from existing methods (e.g., solvent substitutions) to ensure reproducibility .

- Validation : Include control groups and replicate trials to minimize confounding variables .

Q. How should literature reviews be structured to identify gaps in bis(4-methylbenzyl) sulfide research?

- Methodology :

Search terms: Combine "bis(4-methylbenzyl) sulfide" with keywords like "synthesis," "mechanism," or "spectroscopic characterization."

Databases: Prioritize Web of Science and PubMed for peer-reviewed studies; exclude non-academic sources.

Criteria: Include studies with full methodological transparency; exclude reviews lacking primary data .

- Analysis : Tabulate findings (e.g., synthesis routes, reported yields) to highlight inconsistencies or underexplored areas.

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for bis(4-methylbenzyl) sulfide synthesis?

- Methodology :

Employ a 2^k factorial design to test variables (e.g., catalyst type, reaction time).

Use ANOVA to identify significant interactions (e.g., temperature × solvent polarity).

Example table for variables:

| Factor | Level 1 | Level 2 |

|---|---|---|

| Temp. | 80°C | 120°C |

| Catalyst | Pd/C | Ni |

Q. What methodologies resolve contradictions in reported properties of bis(4-methylbenzyl) sulfide?

- Methodology :

Replicate conflicting studies under standardized conditions (e.g., identical purity standards).

Perform error analysis: Compare instrumentation precision (e.g., ±0.5°C in DSC vs. literature ±2°C).

Use meta-analysis to quantify variability across studies (e.g., confidence intervals for melting points) .

- Tools : Statistical software (R, Python) for data harmonization and sensitivity analysis.

Q. How to integrate computational chemistry tools in studying bis(4-methylbenzyl) sulfide's reaction mechanisms?

- Methodology :

Use COMSOL Multiphysics or Gaussian for transition-state modeling.

Validate simulations with experimental kinetic data (e.g., Arrhenius plots).

Cross-reference computational predictions with spectroscopic evidence (e.g., IR vibrational modes) .

- Case Study : Simulate nucleophilic substitution pathways to explain regioselectivity in sulfide formation.

Q. What strategies validate bis(4-methylbenzyl) sulfide's structural characterization when crystallography fails?

- Methodology :

Combine NMR (¹H/¹³C) with high-resolution mass spectrometry (HRMS) for molecular confirmation.

Use dynamic light scattering (DLS) or XRD to assess amorphous vs. crystalline nature.

Compare computational crystallography predictions (e.g., Mercury CSD) with experimental data .

Q. How to develop theoretical frameworks for bis(4-methylbenzyl) sulfide's reactivity in different solvents?

- Methodology :

Apply Marcus theory or DFT calculations to model solvent effects on reaction kinetics.

Correlate solvent polarity (e.g., Hansen parameters) with experimental yields.

Publish datasets in open-access repositories for collaborative validation .

Data Management & Ethical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.